molecular formula C4H2N2S B073293 4-Cyanothiazole CAS No. 1452-15-9

4-Cyanothiazole

Cat. No. B073293
CAS RN: 1452-15-9
M. Wt: 110.14 g/mol
InChI Key: PNAFRZGWUVQUKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Cyanothiazole and related compounds has been explored through different methods. For example, 4-Cyanoisothiazoles have been prepared using a novel procedure that involves the reaction of β-cyano enamines with thionyl chloride or sulfur monochloride, demonstrating a favorable reaction in nonpolar solvents or without solvent (Naito et al., 1968). Another approach includes the catalytic vapor phase ammoxidation of 4-methylthiazoline or 4-methylthiazole using a chromium cobalt molybdate catalyst, which offers high selectivity in the production of 4-Cyanothiazole (Crowder & Diplas, 2000).

Molecular Structure Analysis

The molecular structure of 4-Cyanothiazole and related derivatives has been characterized using various spectroscopic methods. For instance, the structure of 4-(benzylthio)-1,3-oxazol-5(2H)-one, a related compound, was established through X-ray crystallography, indicating the utility of such methods in understanding the structural aspects of these compounds (Wipf et al., 1987).

Chemical Reactions and Properties

4-Cyanothiazole and its derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, solvent-base-controlled, transition metal-free synthesis of 1,2,3-thiadiazoles from 2-cyanothioacetamides has been described, showcasing the compound's reactivity under different conditions (Filimonov et al., 2017).

Scientific Research Applications

  • Chemistry : 4-Cyanothiazole is used in the preparation of various chemical compounds. It is prepared by the catalytic vapor phase ammoxidation of 4-methylthiazole using a novel catalyst composition comprising a cobalt molybdate catalyst . This process affords high selectivity to the desired 4-cyanothiazole .

  • Medicine : Thiazole-based compounds, including 4-Cyanothiazole, have shown significant pharmacological potential. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

  • Biology : Thiazole derivatives have been found to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity . They are also found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

  • Pharmacology : Thiazole-based compounds, including 4-Cyanothiazole, have shown significant pharmacological potential. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects

Safety And Hazards

When handling 4-Cyanothiazole, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-1-4-2-7-3-6-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAFRZGWUVQUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027401
Record name 4-Thiazolecarbonitrile
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Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanothiazole

CAS RN

1452-15-9
Record name 4-Thiazolecarbonitrile
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Record name 4-Cyanothiazole
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Record name 4-Thiazolecarbonitrile
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Record name 4-Thiazolecarbonitrile
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Record name Thiazole-4-carbonitrile
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Record name 4-CYANOTHIAZOLE
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Record name 4-CYANOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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